The Cornerstone of Modern Therapeutics: A Technical Guide to Ethyl 2-(pyrimidin-5-YL)acetate (CAS 6214-48-8)
The Cornerstone of Modern Therapeutics: A Technical Guide to Ethyl 2-(pyrimidin-5-YL)acetate (CAS 6214-48-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the final therapeutic agent is often the culmination of a multi-step synthetic journey, built upon a scaffold of versatile and reactive intermediates. Ethyl 2-(pyrimidin-5-YL)acetate, identified by its CAS number 6214-48-8, is one such pivotal building block. While not a therapeutic agent itself, this pyrimidine derivative is a cornerstone in the synthesis of a wide array of biologically active molecules. The pyrimidine ring system is a privileged scaffold in drug discovery, forming the core of everything from anticancer and antiviral agents to central nervous system drugs.[1][2] This guide serves as an in-depth technical resource for researchers, providing critical information on the synthesis, properties, analysis, and strategic application of Ethyl 2-(pyrimidin-5-YL)acetate in the pharmaceutical landscape.
Physicochemical Properties and Specifications
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis, ensuring predictability in reactions, and maintaining safety. Ethyl 2-(pyrimidin-5-YL)acetate is a stable organic compound whose characteristics are foundational to its role in complex synthetic pathways.
| Property | Value | Source |
| CAS Number | 6214-48-8 | [3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Purity Specification | Typically ≥95% - 97% | [4] |
| Appearance | Inferred: Off-white to yellow solid or oil | General Data |
| Storage Conditions | Store long-term in a cool, dry place | [4] |
Synthesis and Mechanistic Insight
The synthesis of pyrimidine derivatives is a well-established field of organic chemistry, often relying on condensation reactions. While specific, detailed protocols for the industrial-scale synthesis of Ethyl 2-(pyrimidin-5-YL)acetate are often proprietary, the general approach involves the construction of the pyrimidine ring from acyclic precursors.
One of the most fundamental and widely used methods for creating the pyrimidine core is the Biginelli reaction . This one-pot, multi-component reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[5] This powerful reaction creates the dihydropyrimidine core, which can be subsequently oxidized or modified to achieve the desired pyrimidine structure.
Another versatile approach involves the reaction of amidines with α,β-unsaturated carbonyl compounds. The inherent reactivity of the functional groups allows for a cyclization cascade that efficiently yields the pyrimidine ring. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also instrumental in functionalizing pre-formed pyrimidine rings, allowing for the introduction of diverse substituents.[6]
The synthesis of Ethyl 2-(pyrimidin-5-YL)acetate specifically would likely involve a strategy that builds the acetate side chain onto a pre-formed pyrimidine ring or incorporates it during the ring-forming condensation step.
Caption: Generalized synthetic logic for pyrimidine ring formation.
Application in Drug Discovery: A Gateway to Advanced Therapeutics
The true value of Ethyl 2-(pyrimidin-5-YL)acetate lies in its function as a versatile intermediate. Its ester and pyrimidine functionalities provide two key points for chemical modification, allowing for the construction of more complex molecules.
A critical application is its role as a precursor in the synthesis of other key intermediates. For instance, Ethyl 2-(pyrimidin-5-YL)acetate is used in the synthesis of 5-pyrimidineethanol .[7] This is achieved through the chemical reduction of the ethyl ester group to a primary alcohol. This transformation is fundamental because it converts the ester—a relatively stable functional group—into a hydroxyl group, which is a highly versatile nucleophile and a common attachment point for further molecular elaboration in drug candidates.
Caption: Conversion of the starting ester to a key alcohol intermediate.
While direct examples linking 5-pyrimidineethanol to final drug products are not readily found in public literature, the strategic importance of related pyrimidine intermediates is well-documented. For example, a structurally similar compound, Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, is a crucial precursor for a class of dihydropyrrolopyrimidine-selective Janus kinase 2 (JAK2) inhibitors .[1] These inhibitors are at the forefront of treating myeloproliferative neoplasms and inflammatory diseases. Similarly, other substituted anilino-pyrimidine compounds are potent inhibitors of mutated forms of the epidermal growth factor receptor (EGFR), a key target in non-small cell lung cancer.[5][6] This illustrates the power of the pyrimidine scaffold, accessed through intermediates like Ethyl 2-(pyrimidin-5-YL)acetate, in generating high-value, targeted therapeutics.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a starting material is a non-negotiable aspect of pharmaceutical synthesis. A multi-technique approach is employed to provide a comprehensive characterization of Ethyl 2-(pyrimidin-5-YL)acetate, forming a self-validating system for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This is the primary tool for structural elucidation. The spectrum of Ethyl 2-(pyrimidin-5-YL)acetate would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene (CH₂) bridge, and distinct signals in the aromatic region for the three protons on the pyrimidine ring. The precise chemical shifts and coupling constants provide an unambiguous fingerprint of the molecule.[8][9]
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¹³C NMR: This technique confirms the carbon backbone of the molecule. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene bridge, and the unique carbons of the pyrimidine ring.[10]
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. For Ethyl 2-(pyrimidin-5-YL)acetate, the molecular ion peak (M+) would be observed at m/z 166.18, confirming the elemental composition. Analysis of the fragmentation pattern can provide further structural confirmation.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key characteristic absorption bands would be expected for the C=O stretch of the ester group (typically around 1735 cm⁻¹) and C=N stretching vibrations from the pyrimidine ring.[9]
| Analytical Technique | Expected Key Features | Purpose |
| ¹H NMR | Signals for ethyl group (quartet, triplet), methylene singlet, and pyrimidine protons. | Confirms proton environment and structure. |
| ¹³C NMR | Resonances for carbonyl, aliphatic, and aromatic carbons. | Confirms carbon skeleton. |
| Mass Spec (MS) | Molecular ion peak at m/z ≈ 166. | Confirms molecular weight and formula. |
| IR Spectroscopy | Strong C=O absorption band (~1735 cm⁻¹). | Confirms presence of key functional groups. |
| Purity (HPLC) | Single major peak indicating >95% purity. | Quantifies purity and detects impurities. |
Protocol Example: Saponification to 2-(Pyrimidin-5-yl)acetic acid
To illustrate the utility of Ethyl 2-(pyrimidin-5-YL)acetate, the following protocol details its conversion to the corresponding carboxylic acid. This is a common subsequent step in synthesis, as the carboxylic acid can be readily converted into amides, which are prevalent in many drug molecules.
Objective: To hydrolyze the ethyl ester of Ethyl 2-(pyrimidin-5-YL)acetate to form 2-(Pyrimidin-5-yl)acetic acid.
Materials:
-
Ethyl 2-(pyrimidin-5-YL)acetate (1.0 eq)
-
Ethanol (or Methanol/Water mixture)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (1.1 - 1.5 eq)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate (for extraction)
-
Magnesium Sulfate (or Sodium Sulfate), anhydrous
-
Deionized Water
Experimental Workflow:
-
Dissolution: Dissolve Ethyl 2-(pyrimidin-5-YL)acetate in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add an aqueous solution of NaOH (1.1 eq) to the flask. The causality here is that the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a new, more polar spot for the carboxylate salt.
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Re-dissolve the residue in water and cool the solution in an ice bath. Slowly add 1M HCl dropwise with stirring to neutralize the sodium carboxylate and protonate it to the free carboxylic acid. The target compound will precipitate out as the pH drops below its pKa (typically pH 3-4).
-
Extraction: Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-(Pyrimidin-5-yl)acetic acid, which can be further purified by recrystallization.
Safety, Handling, and Storage
As a laboratory chemical, proper handling of Ethyl 2-(pyrimidin-5-YL)acetate is essential. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from closely related pyrimidine acetates and bromo-derivatives provide strong guidance on potential hazards.
-
Hazards: Expected to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place to ensure long-term stability.[4]
Conclusion and Future Outlook
Ethyl 2-(pyrimidin-5-YL)acetate represents a quintessential example of a high-value chemical intermediate. Its strategic importance is not in its own biological activity, but in its potential to be transformed into a multitude of complex molecules that target critical biological pathways in human disease. From kinase inhibitors for cancer to novel antiviral agents, the pyrimidine scaffold remains a fertile ground for discovery. As synthetic methodologies become more advanced, the ability to efficiently and selectively functionalize core structures like the one provided by Ethyl 2-(pyrimidin-5-YL)acetate will continue to be a driving force in the development of next-generation therapeutics. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile building block into their drug discovery programs.
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